1,3-substituierte Cyclopentyl-Purin-Nukleoside

1,3-Substituted Cyclopentyl Purine Nucleosides are a class of nucleosides characterized by the presence of a cyclopentane ring substituted at positions 1 and 3 with various functional groups. These compounds exhibit a unique structural feature that differentiates them from traditional purine nucleosides, making them of significant interest in medicinal chemistry and drug discovery research. The substitution at positions 1 and 3 can introduce diverse functionalities such as alkyls, aryls, or other substituents, which can influence the pharmacological properties of these molecules. These modifications often allow for enhanced binding affinity, improved metabolic stability, and reduced toxicity compared to natural purine nucleosides. The 1,3-substituted cyclopentyl purine nucleosides have shown potential in various therapeutic areas including antiviral, anticancer, and anti-inflammatory applications due to their distinct structural features and functional versatility. Ongoing research continues to explore the diverse biological activities and potential clinical applications of these compounds, making them a promising area for further investigation in the pharmaceutical industry.
1,3-substituierte Cyclopentyl-Purin-Nukleoside
Struktur Chemischer Name CAS MF
19186-33-5 Aristeromycin 19186-33-5 C11H15N5O3
72827-73-7 Neplanocin A 72827-73-7 C11H13N5O3
72877-50-0 Neplanocin A 72877-50-0 C11H13N5O3
Empfohlene Lieferanten
  • Jinan Hanyu Chemical Co.,Ltd.
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Shanghai Joy Biotech Ltd
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Zhangzhou Sinobioway Peptide Co.,Ltd.
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Taizhou Jiayin Chemical Co., Ltd
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises
  • Hubei Changfu Chemical Co., Ltd.
    Factory Trade Brand reagents
    Natur des Unternehmens: Private enterprises